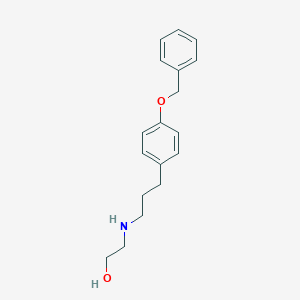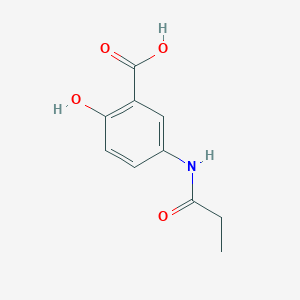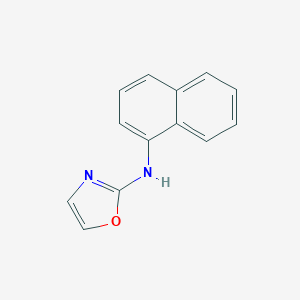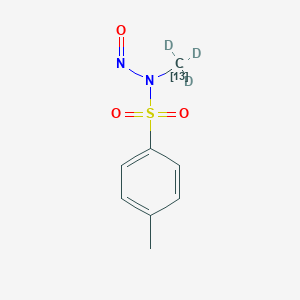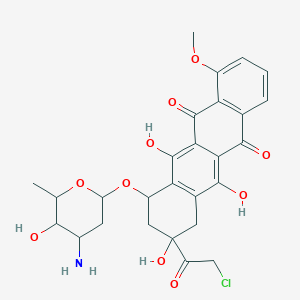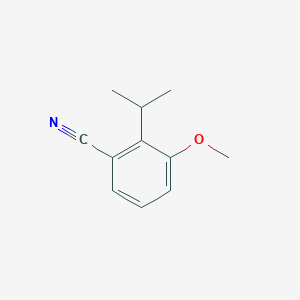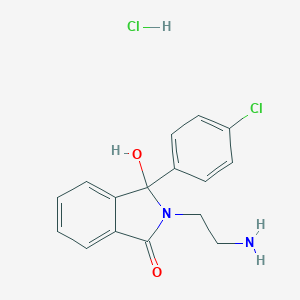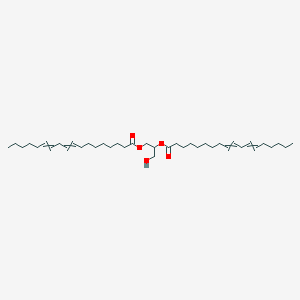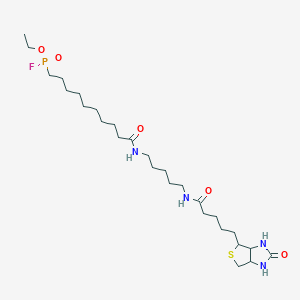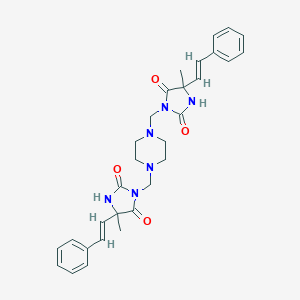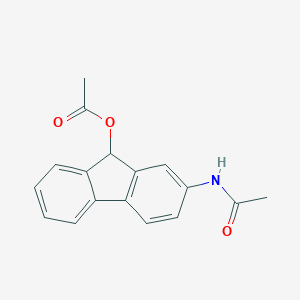
Tclgpl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tclgpl, also known as T-cell leukemia/lymphoma protein 1A interacting protein, is a protein that plays a crucial role in the regulation of cell growth and differentiation. It was first discovered in 2002 and has since been the subject of numerous scientific studies.
Wirkmechanismus
Tclgpl functions by interacting with other proteins in the cell, including the tumor suppressor protein p53. It has been shown to inhibit the activity of p53, which can lead to the development of cancer. In addition, Tclgpl has been found to interact with other proteins involved in the regulation of cell growth and differentiation, such as the protein kinase Akt.
Biochemische Und Physiologische Effekte
Tclgpl has been shown to have a variety of biochemical and physiological effects on cells. It has been found to regulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, Tclgpl has been shown to play a role in the regulation of the cell cycle, which is the process by which cells divide and grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Tclgpl in the lab is that it is a well-characterized protein, with a known mechanism of action and a variety of known interactions with other proteins. This makes it a useful tool for studying the regulation of cell growth and differentiation. However, one limitation of studying Tclgpl is that its function is complex and not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on Tclgpl. One area of interest is the role of Tclgpl in the development of cancer, and whether targeting Tclgpl could be a potential therapy for cancer. In addition, there is interest in understanding the role of Tclgpl in the immune response to infection, and whether it could be a target for new vaccines or immunotherapies. Finally, there is interest in understanding the complex interactions between Tclgpl and other proteins involved in the regulation of cell growth and differentiation, which could lead to new insights into the basic biology of cells.
Synthesemethoden
Tclgpl is a protein that is synthesized in cells through the process of translation. It is encoded by the Tcl1aip1 gene and is composed of 327 amino acids. The protein is expressed in a variety of tissues, including the brain, liver, and spleen.
Wissenschaftliche Forschungsanwendungen
Tclgpl has been the subject of numerous scientific studies due to its role in regulating cell growth and differentiation. It has been found to play a role in the development of cancer, as well as in the immune response to infection. In addition, Tclgpl has been shown to be involved in the regulation of apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
103881-76-1 |
|---|---|
Produktname |
Tclgpl |
Molekularformel |
C32H45N5O5S |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
InChI-Schlüssel |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
Isomerische SMILES |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyme |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



